molecular formula C26H20N2O4 B3926522 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide

Cat. No.: B3926522
M. Wt: 424.4 g/mol
InChI Key: HDUOIYGNGGOCBV-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide is a complex organic compound with a molecular formula of C22H18N2O4. This compound is known for its unique structural features, which include a benzoxazole ring and a naphthalene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring The reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction of the nitro group can yield amines.

Scientific Research Applications

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide is unique due to its combination of a benzoxazole ring and a naphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-16-6-11-24-22(12-16)28-26(32-24)21-14-19(8-10-23(21)29)27-25(30)15-31-20-9-7-17-4-2-3-5-18(17)13-20/h2-14,29H,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOIYGNGGOCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Reactant of Route 5
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Reactant of Route 6
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide

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